1H-1,7-naphthyridin-4-one
Overview
Description
1H-1,7-Naphthyridin-4-one is a biochemical compound with the molecular formula C8H6N2O and a molecular weight of 146.15 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 1H-1,7-naphthyridin-4-one, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 1H-1,7-Naphthyridin-4-one can be represented by the SMILES notation: C1=CNC2=C(C1=O)C=CN=C2 .Chemical Reactions Analysis
The reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a derivative of 1H-1,7-naphthyridin-4-one, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .Physical And Chemical Properties Analysis
1H-1,7-Naphthyridin-4-one has a molecular weight of 146.15 and a molecular formula of C8H6N2O . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, a family that includes 1H-1,7-naphthyridin-4-one, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
These compounds have also shown potential as anti-HIV agents . The ability to interfere with the virus’s ability to replicate makes them a promising area of study for the treatment of HIV.
Antimicrobial Activity
1,6-Naphthyridines have demonstrated antimicrobial properties . This makes them a potential candidate for the development of new antimicrobial drugs.
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain management medications.
Anti-Inflammatory Activity
1,6-Naphthyridines have shown anti-inflammatory activity . This could make them useful in treating conditions characterized by inflammation.
Antioxidant Activity
These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Cardiovascular Applications
1,6-Naphthyridines find application in cardiovascular diseases . Their unique properties could be harnessed for the treatment of various heart-related conditions.
Central Nervous System Applications
These compounds also find application in the treatment of central nervous system diseases . This suggests potential uses in neurology and mental health treatment.
Safety and Hazards
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 1H-1,7-Naphthyridin-4-one, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . Future research may focus on these areas and the potential biological activities of these compounds.
Mechanism of Action
Target of Action
The primary target of 1H-1,7-Naphthyridin-4-one is Tubulin (TUB) . Tubulin is the major constituent of microtubules, a key component of the cell’s cytoskeleton. It binds two moles of GTP, one at an exchangeable site on the beta chain and one at a non-exchangeable site on the alpha chain . TUBB3, a specific form of tubulin, plays a critical role in proper axon guidance and maintenance .
Mode of Action
The compound may be deprotonated to form an ambident anion with centers on nitrogen and oxygen atoms . The reaction proceeds regioselectively mainly at the nitrogen atom, which is a soft nucleophilic center .
Biochemical Pathways
The biochemical pathways affected by 1H-1,7-Naphthyridin-4-one are related to its interaction with tubulin. By binding to tubulin, the compound can affect the formation and stability of microtubules, which are involved in many cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Result of Action
The molecular and cellular effects of 1H-1,7-Naphthyridin-4-one’s action are likely related to its disruption of microtubule dynamics due to its interaction with tubulin . This could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
properties
IUPAC Name |
1H-1,7-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAFURNDRNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343427 | |
Record name | 1H-1,7-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,7-naphthyridin-4-one | |
CAS RN |
53454-31-2, 60122-51-2 | |
Record name | 1,7-Naphthyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,7-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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